IGF-I (30-41) TFA

Peptide characterization IGF-I fragment Molecular weight specification

IGF-I (30-41) TFA is not a generic IGF pathway modulator—it is a defined 12-amino-acid C-peptide fragment (GYGSSSRRAPQT) supplied as trifluoroacetate salt for precise experimental applications. Choose this compound as: (1) a validated RIA calibration standard with IC50 of 0.33 ng/mL (working range 0.01–1.28 ng/mL); (2) a hapten for generating epitope-specific anti-IGF-I C-peptide antibodies; (3) a starting material for β-sheet mimics and self-assembling peptide conjugates. Unlike receptor antagonists (JB-1, PQ401), this fragment enables structural and immunoassay applications. Lyophilized, ≥98% HPLC purity. For research use only.

Molecular Formula C₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂
Molecular Weight 1380.36
Cat. No. B1575570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGF-I (30-41) TFA
SynonymsInsulin-like Growth Factor I (30-41) (TFA)
Molecular FormulaC₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂
Molecular Weight1380.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IGF-I (30-41) TFA: Amino Acid 30-41 Fragment of Insulin-like Growth Factor I as a TFA Salt


IGF-I (30-41) TFA is a synthetic peptide fragment corresponding to amino acids 30 through 41 of the full-length human insulin-like growth factor I (IGF-I) sequence [1]. The compound is supplied as a trifluoroacetate (TFA) salt, a standard counterion form resulting from reverse-phase HPLC purification using TFA-containing mobile phases . With a molecular formula of C51H83N19O19 (free base) and a molecular weight of approximately 1266.34 g/mol, the peptide consists of 12 amino acids with the sequence H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH . As a fragment rather than a full-length recombinant protein, this peptide serves as a defined chemical reagent for applications including antibody generation, RIA kit calibration, and as a starting material for β-sheet mimics of IGF-I . The compound is typically provided as a lyophilized solid with purity greater than 95% by HPLC and is intended exclusively for laboratory research use .

Why Generic IGF-I Receptor Antagonists Cannot Substitute for IGF-I (30-41) TFA in Specific Research Contexts


The procurement decision between IGF-I (30-41) TFA and related IGF-I receptor antagonists (e.g., JB-1, PQ401) or alternative salt forms cannot be made on generic grounds of 'IGF pathway modulation.' IGF-I (30-41) TFA is a defined peptide fragment whose functional role differs fundamentally from receptor-level antagonists. While compounds such as JB-1 demonstrate competitive IGF-1R binding and inhibit autophosphorylation , IGF-I (30-41) is primarily utilized as a structural building block—serving as an antigen for C-peptide antibody generation, a calibration standard in competitive RIA kits with a reported IC50 of 0.33 ng/mL [1], and a starting material for β-sheet mimics . Additionally, the TFA salt form differs from the acetate salt in peptide content per unit mass and residual counterion profile, which may affect solubility and assay compatibility [2]. The quantitative evidence below establishes where each comparator diverges, enabling informed selection based on experimental objectives.

IGF-I (30-41) TFA: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Identity and Size Differentiates IGF-I (30-41) TFA from Full-Length IGF-I and JB-1 Antagonist

IGF-I (30-41) TFA is a 12-amino acid fragment (MW 1266.34 g/mol as free base) , representing approximately 17% of the full-length 70-amino acid human IGF-I sequence (MW 7649 Da) [1]. This contrasts with the cyclic peptide antagonist JB-1, a 12-amino acid cyclic derivative of IGF-I (60-70) with the sequence cyclo(CYAAPLKPAKSC) and molecular weight 1255.55 g/mol (free base) . The defined, smaller size of IGF-I (30-41) eliminates folding complexity and enables use as a well-characterized hapten for antibody generation against the IGF-I C-peptide region, a distinct application from receptor antagonism [2].

Peptide characterization IGF-I fragment Molecular weight specification

IGF-I (30-41) TFA Versus Acetate Salt: Impact on Peptide Content and Solubility

IGF-I (30-41) supplied as a TFA salt contains trifluoroacetate as the counterion, which is retained from the HPLC purification step when 0.1% TFA mobile phases are employed [1]. The TFA salt of IGF-I (30-41) has a molecular formula of C51H83N19O19 · XCF3COOH, where X represents the molar ratio of TFA to peptide . In contrast, the acetate salt form of IGF-I (30-41) has the counterion CH3COO⁻. The TFA content can contribute approximately 5-15% of the total lyophilized product mass depending on the number of basic residues in the peptide sequence (IGF-I (30-41) contains two arginine residues, both potential TFA-binding sites) [2]. This means that for a given weighed mass, the actual peptide content differs between salt forms: 1 mg of TFA salt may contain ~0.85-0.95 mg of actual peptide, whereas 1 mg of acetate salt may contain a higher proportion of active peptide .

Salt form comparison Peptide formulation Procurement specification

Functional Divergence: IGF-I (30-41) as a C-Peptide Antigen Versus JB-1 as a Competitive IGF-1R Antagonist

IGF-I (30-41) was originally synthesized to generate an antibody to the C-peptide region of IGF-I and has been used in competitive RIA kits where it demonstrates an IC50 of 0.33 ng/mL in the antibody-binding assay [1]. In contrast, JB-1 is a selective IGF-I receptor antagonist that competes with IGF-I for binding to IGF-1R, inhibits IGF-1-induced IGF-1R autophosphorylation at 1 μg/mL in BALB/c 3T3 cells, and has no activity toward IGF-II . Another comparator, PQ401, inhibits IGF-I-stimulated IGF-IR autophosphorylation with an IC50 of 12.0 μM in MCF-7 cells and IGF-I-stimulated growth with an IC50 of 6 μM . Notably, no published IC50 or Ki value for IGF-I (30-41) as a direct IGF-1R antagonist could be identified in peer-reviewed literature [2].

Receptor antagonism Antibody generation Functional assay design

IGF-I (30-41) as a Bioactive Domain in Peptide-Engineered Scaffolds for Cartilage and Muscle Regeneration

The sequence GYGSSSRRAPQT (IGF-I (30-41)) has been successfully employed as the bioactive domain in self-assembling peptide constructs for tissue engineering applications. In one study, the sequence was conjugated to self-assembling domains (K-SLSLSLSLSLSL-K) with variable glycine linkers (SLG1IGF through SLG6IGF), producing constructs with molecular weights ranging from 2822.18 Da (1 glycine linker) to 3107.44 Da (6 glycine linkers) [1]. Another study demonstrated that the self-assembled IGF-1 peptide Nap-FFG-GYGSSSRRAPQT activated the IGF-1 receptor, upregulated cartilage-related gene expression in adipose-derived stem cells (ADSCs), and promoted cartilage regeneration in vivo [2]. In contrast, JB-1 has been used in neuroendocrine and neuroprotection studies where it blocked IGF-I signaling: central administration of JB-1 completely obliterated LH surges in middle-aged female rats [3] and reversed the neuroprotective effect of systemically injected rhIGF-I in an ischemic stroke rat model [4].

Tissue engineering Self-assembling peptides ADSC differentiation

Solubility Profile of IGF-I (30-41) TFA: Limited Aqueous Solubility Versus JB-1 TFA

IGF-I (30-41) TFA demonstrates limited aqueous solubility, with reported solubility of 0.1-1 mg/mL in water and DMSO . The peptide can be dissolved in distilled water for solutions up to 2 mg/mL; for higher concentrations, acetonitrile is recommended . In comparison, JB-1 (trifluoroacetate salt) also shows slightly soluble characteristics in water (0.1-1 mg/mL) , while PQ401, a small-molecule inhibitor, demonstrates different solubility parameters due to its non-peptidic structure . The TFA salt form of IGF-I (30-41) contributes to the peptide's hydrophobic character due to the presence of hydrophobic amino acids (Gly, Tyr, Ala, Pro) alongside the charged Arg residues.

Peptide solubility Formulation compatibility Assay buffer preparation

Purity and Storage Stability Specifications Across Vendors: Baseline for Procurement Comparison

Multiple vendors specify IGF-I (30-41) TFA purity at >95% by HPLC [1]. Some vendors offer additional purity grades (80%, 90%, 95%, 98%, 99%) for customized synthesis [2]. The peptide is supplied as a lyophilized solid packaged under inert gas and is hygroscopic, requiring protection from light and storage at -20°C . Shelf-life is typically specified as 2 years from date of shipment when stored under recommended conditions, with a 1-year guarantee after reconstitution when aliquoted and stored at -20°C . In comparison, JB-1 TFA is also specified at >95% purity with similar storage requirements (-20°C) .

Peptide quality control Storage conditions Shelf-life specification

IGF-I (30-41) TFA: Evidence-Based Research and Industrial Application Scenarios


RIA Kit Calibration and Quality Control for IGF-I Quantification

IGF-I (30-41) TFA is established as a calibration standard in competitive radioimmunoassay (RIA) kits for IGF-I measurement in biological fluids. The compound demonstrates an IC50 of 0.33 ng/mL in the antibody-binding assay, with a working range of 0.01-1.28 ng/mL [1]. This application stems directly from the peptide's original purpose as a synthetic C-peptide antigen for generating IGF-I-specific antibodies [2]. Users quantifying circulating IGF-I levels in serum or plasma should select IGF-I (30-41) TFA as the standard; JB-1 or PQ401 are inappropriate for this application as they do not cross-react with anti-IGF-I C-peptide antibodies .

Antibody Generation Against the IGF-I C-Peptide Region

IGF-I (30-41) TFA was specifically synthesized for the purpose of generating antibodies directed against the C-peptide region of insulin-like growth factor I [1]. The 12-amino acid sequence GYGSSSRRAPQT serves as a well-defined hapten for polyclonal or monoclonal antibody production. This application leverages the peptide's defined size and linear sequence, which eliminates the conformational complexity of full-length IGF-I and ensures epitope specificity [2]. This use case is unique to IGF-I (30-41) and cannot be fulfilled by receptor antagonists such as JB-1, PQ401, or full-length recombinant IGF-I.

Peptide-Conjugated Biomaterial Scaffolds for Cartilage and Skeletal Muscle Regeneration

The IGF-I (30-41) sequence (GYGSSSRRAPQT) functions as a bioactive domain in self-assembling peptide constructs designed for tissue engineering. Conjugation of this sequence to self-assembling domains has been shown to activate the IGF-1 receptor, upregulate cartilage-related genes in adipose-derived stem cells (ADSCs), and promote cartilage regeneration in vivo [1]. The sequence has also been conjugated to alginate fibers (OMA-P) for skeletal muscle regeneration applications, where it promoted C2C12 myoblast proliferation [2]. JB-1, in contrast, blocks IGF-I signaling and would be counterproductive in these regenerative applications .

Starting Material for β-Sheet Mimics and Peptide Analog Design

IGF-I (30-41) TFA has been documented as a starting material in the synthesis of β-sheet mimics of IGF-I [1]. This application leverages the peptide's defined secondary structure propensity and its location within the full-length IGF-I sequence. Researchers developing peptide analogs or structural mimetics of the IGF-I C-domain should select IGF-I (30-41) TFA rather than full-length recombinant IGF-I, which lacks the synthetic flexibility required for chemical modification and conjugation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for IGF-I (30-41) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.